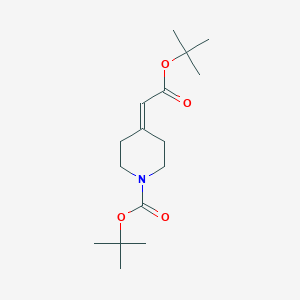
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a tert-butoxy-2-oxoethylidene moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate typically involves the nucleophilic displacement of a halogenated precursor with a piperidine derivative. One common method involves the reaction of tert-butyl bromoacetate with a Boc-protected piperidine under basic conditions using triethylamine as a base. The reaction is carried out in tetrahydrofuran as a solvent at 60°C overnight, resulting in a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the synthesis process . These systems allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, tetrahydrofuran, and various nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions include substituted piperidine derivatives, carboxylic acids, alcohols, and various oxidation or reduction products.
Scientific Research Applications
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring and ester functional groups allow it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and tert-butoxy groups. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)20-13(18)11-12-7-9-17(10-8-12)14(19)21-16(4,5)6/h11H,7-10H2,1-6H3 |
InChI Key |
FTZCEUMWNKDARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


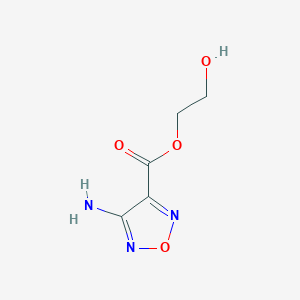
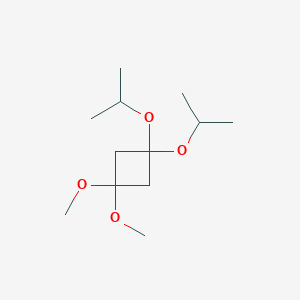
![4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13099002.png)
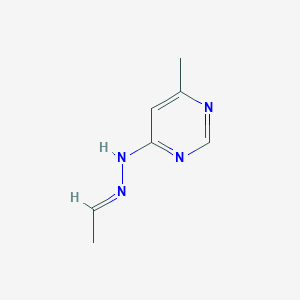
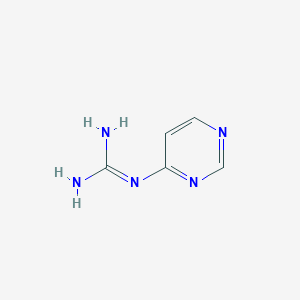

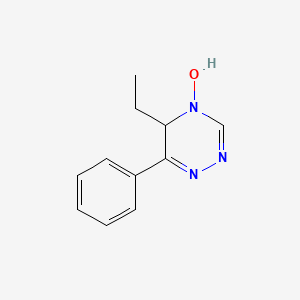
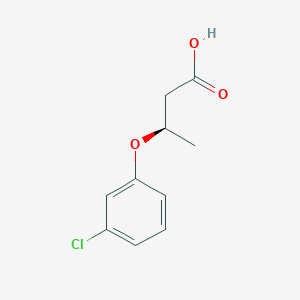
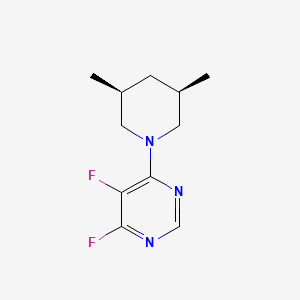
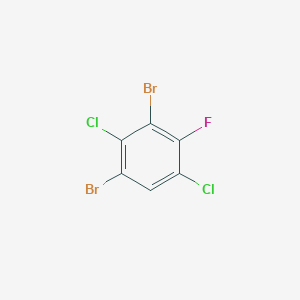
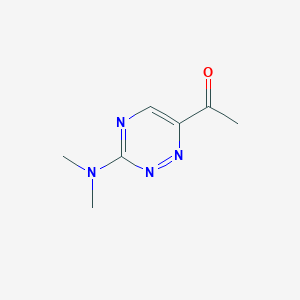
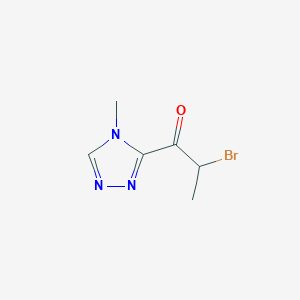
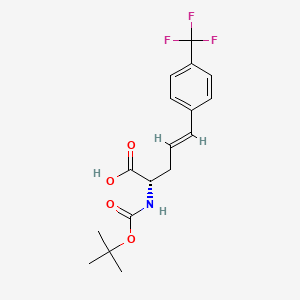
![(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one](/img/structure/B13099046.png)
